t-Butyl 4-vinylbenzoate
Description
Significance of Protected Monomers in Macromolecular Synthesis
In macromolecular synthesis, protected monomers are essential tools for creating polymers with sophisticated structures and functionalities. researchgate.net These monomers contain a reactive functional group that is temporarily masked by a protecting group. This protection strategy prevents the functional group from interfering with the polymerization process, which could otherwise lead to undesirable side reactions, termination, or uncontrolled chain growth. researchgate.net The use of protecting groups is a cornerstone of controlled polymerization techniques, such as living anionic polymerization and controlled radical polymerization (e.g., ATRP, RAFT, NMP), enabling the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and well-defined architectures like block copolymers, star polymers, and graft copolymers. researchgate.netmdpi.comspecificpolymers.com
The t-butyl group in t-butyl 4-vinylbenzoate serves as an effective protecting group for the carboxylic acid functionality. acs.orgpolymersource.ca This protection is crucial because the acidic proton of a carboxylic acid is incompatible with many polymerization methods, particularly anionic polymerization. researchgate.net The bulky t-butyl group sterically hinders the ester carbonyl, enhancing its stability during polymerization. acs.org After the desired polymer has been synthesized, the t-butyl group can be selectively removed under specific conditions, typically through acidolysis, to reveal the carboxylic acid group. acs.orgacs.org This post-polymerization deprotection step regenerates the functional group, yielding a well-defined functional polymer, poly(4-vinylbenzoic acid), which would be challenging to synthesize directly. acs.orgpolymersource.ca
The ability to introduce protected functional groups and then deprotect them provides a powerful method for tailoring the chemical and physical properties of polymers. For instance, the resulting poly(4-vinylbenzoic acid) can exhibit responsiveness to changes in pH, making it a candidate for applications in drug delivery, sensors, and smart materials. cd-bioparticles.net
Table 1: Polymerization Methods for this compound
| Polymerization Method | Key Features | Resulting Polymer | Reference |
|---|---|---|---|
| Living Anionic Polymerization | Allows for precise control over molecular weight and narrow molecular weight distribution. acs.org | Poly(this compound) | acs.orgacs.org |
| Atom Transfer Radical Polymerization (ATRP) | Enables the synthesis of well-defined polymers with controlled microstructure. acs.org | Poly(this compound) | acs.org |
| Free-Radical Polymerization | A versatile method for synthesizing copolymers with various compositions. researchgate.net | Copolymers of N-vinylcarbazole and vinyl p-tert-butyl-benzoate | researchgate.net |
Role of Vinyl Benzoate (B1203000) Derivatives in Functional Polymer Development
Vinyl benzoate and its derivatives are a valuable class of monomers in the development of functional polymers. evitachem.comlookchem.com The benzoate moiety provides a rigid and aromatic component to the polymer backbone, which can influence the thermal and mechanical properties of the resulting material. researcher.lifemdpi.com Furthermore, the benzene (B151609) ring can be substituted with a wide variety of functional groups, allowing for the synthesis of polymers with tailored properties and applications. mdpi.com
This compound is a prime example of how vinyl benzoate derivatives are utilized to create functional polymers. evitachem.com The polymerization of this monomer leads to poly(this compound), a precursor to poly(4-vinylbenzoic acid). acs.orgpolymersource.ca This transformation is significant because it allows for the incorporation of carboxylic acid groups into a polymer with a well-defined structure. The resulting poly(4-vinylbenzoic acid) is a polyelectrolyte with properties that are highly dependent on the pH of its environment. cd-bioparticles.net This responsiveness makes it suitable for a range of applications, including the development of "smart" materials that can respond to external stimuli.
The versatility of vinyl benzoate derivatives extends to the synthesis of block copolymers. For example, this compound has been successfully used in living anionic polymerization to create well-defined block copolymers with other monomers like styrene (B11656) and isoprene. acs.org These block copolymers, after deprotection, can self-assemble into various nanostructures in solution, such as micelles and vesicles, which have potential applications in drug delivery and nanotechnology. researchgate.net The ability to precisely control the composition and architecture of polymers derived from vinyl benzoate derivatives is a testament to their importance in the field of functional polymer development.
Table 2: Research Findings on this compound Polymerization
| Research Focus | Key Findings | Significance | Reference |
|---|---|---|---|
| Anionic Polymerization | Living anionic polymerization of this compound at -95 °C yields polymers with narrow molecular weight distributions. acs.orgresearchgate.net | Enables the synthesis of well-defined homopolymers and block copolymers. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Block Copolymerization | Sequential anionic polymerization of t-butyl methacrylate (B99206) and this compound is possible. acs.org | Expands the range of accessible block copolymer architectures. acs.org | acs.org |
| Sequence-Controlled Copolymerization | This compound can be used in controlled radical polymerization to create water-soluble polyanions with a controlled microstructure after deprotection. acs.org | Allows for precise control over the primary structure of the polymer chain. acs.org | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-5-10-6-8-11(9-7-10)12(14)15-13(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNICVODIHXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91380-16-4 | |
| Record name | Benzoic acid, 4-ethenyl-, 1,1-dimethylethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91380-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10433764 | |
| Record name | t-butyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84740-98-7 | |
| Record name | t-butyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for T Butyl 4 Vinylbenzoate
Esterification Routes for Vinylbenzoic Acid Protectionacs.orgrsc.orgresearchgate.net
The protection of the carboxylic acid group in 4-vinylbenzoic acid as a t-butyl ester is a critical step in the synthesis of t-butyl 4-vinylbenzoate. This transformation prevents undesired reactions of the carboxyl group in subsequent polymerization or modification steps. Both direct and indirect esterification methods are employed for this purpose.
Direct Esterification Approachesrsc.org
Direct esterification involves the reaction of 4-vinylbenzoic acid with a t-butyl source, typically in the presence of an acid catalyst. One common method is the reaction with tert-butyl alcohol. evitachem.com However, some studies have reported that direct esterification methods using strong acids and tert-butyl alcohol or isobutene can lead to the formation of polymeric mixtures and result in very low yields of the desired this compound. acs.org
A successful direct esterification is the reaction of 4-vinylbenzoic acid with dimethylformamide di-tert-butyl acetal (B89532). In this procedure, a solution of 4-vinylbenzoic acid in dry benzene (B151609) is refluxed with the acetal. This method has been shown to produce this compound in a 66% yield. acs.org
Another approach involves the use of N,N'-carbonyldiimidazole (CDI). core.ac.uk This method proceeds through a carbonyl imidazole (B134444) intermediate formed by the reaction of 4-vinylbenzoic acid with CDI. Subsequent reaction with tert-butyl alcohol, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields the t-butyl ester. core.ac.uk This reaction is noted for its clean nature, often requiring only a simple wash for work-up. core.ac.uk
Here is a table summarizing direct esterification approaches:
Table 1: Direct Esterification Approaches for this compound Synthesis| Reagents | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| 4-vinylbenzoic acid, dimethylformamide di-tert-butyl acetal | Reflux in benzene | 66% | acs.org |
| 4-vinylbenzoic acid, N,N'-carbonyldiimidazole, tert-butyl alcohol | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | core.ac.uk |
| 4-vinylbenzoic acid, tert-butyl alcohol | Acid catalyst | Low yield, polymeric mixtures | acs.orgevitachem.com |
Indirect Esterification Methods (e.g., via Acid Chloride)polymersource.ca
Indirect esterification methods often involve the initial conversion of 4-vinylbenzoic acid to a more reactive derivative, such as an acid chloride. This intermediate is then reacted with a t-butyl source. A common procedure involves reacting 4-vinylbenzoic acid with thionyl chloride (SOCl₂) to form 4-vinylbenzoyl chloride. polymersource.ca This acid chloride is then reacted with a tert-butoxide salt, such as potassium tert-butoxide, to yield this compound. polymersource.ca This method is often used in the synthesis of polymers where the monomer is prepared first. polymersource.ca
Here is a table summarizing an indirect esterification method:
Table 2: Indirect Esterification of 4-vinylbenzoic acid| Intermediate | Reagents for Esterification | Product | Reference |
|---|---|---|---|
| 4-vinylbenzoyl chloride | Potassium tert-butoxide | This compound | polymersource.ca |
Alternative Synthetic Pathways for t-Butyl 4-vinylbenzoatemdpi.com
Beyond the direct protection of 4-vinylbenzoic acid, alternative pathways can be utilized to synthesize this compound. One such method involves the esterification of 4-vinylbenzoic acid with tert-butyl/Boc-4-hydroxy-L-proline. mdpi.com This creates a protected proline ester of 4-vinylbenzoic acid, which can then be used in further synthetic steps. mdpi.com
Optimization of Reaction Conditions and Yield for Monomer Synthesisrsc.orgresearchgate.netmdpi.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions like polymerization.
For direct esterification methods, the choice of solvent and catalyst is critical. For instance, using dry benzene as a solvent and refluxing with dimethylformamide di-tert-butyl acetal has been shown to be effective. acs.org When using CDI, the addition of a non-nucleophilic base like DBU is key to catalyzing the displacement of the imidazole group by tert-butyl alcohol. core.ac.uk
In the case of indirect esterification via the acid chloride, controlling the reaction temperature during the formation of the acid chloride and the subsequent esterification is important to prevent polymerization of the vinyl group.
For polymer synthesis applications, the purity of the monomer is paramount. Techniques like column chromatography are often employed to purify the this compound monomer and remove any polymeric byproducts or unreacted starting materials. rsc.org The addition of polymerization inhibitors such as butylated hydroxytoluene (BHT) is also a common practice to ensure the stability of the monomer during storage. core.ac.uk
The following table lists the compounds mentioned in this article:
Homopolymerization Studies of T Butyl 4 Vinylbenzoate
Free Radical Polymerization of t-Butyl 4-vinylbenzoateacs.orggoogle.com
Free radical polymerization is a common method for synthesizing polymers from vinyl monomers. researchgate.net In the case of t-butyl 4-vinylbenzoate, this process involves the use of initiators that generate free radicals to begin the polymerization chain reaction. google.com
Conventional Radical Polymerization Mechanismsgoogle.com
The conventional radical polymerization of this compound follows the standard mechanism of initiation, propagation, and termination. evitachem.comacs.org Initiation is achieved by the decomposition of a radical initiator, which then adds to a monomer molecule, creating an active center. uomustansiriyah.edu.iq This active center, a radical, then propagates by adding to subsequent monomer units. The process continues until termination occurs, typically through combination or disproportionation of two growing polymer chains. acs.org
Kinetic Investigations of Free Radical Polymerizationevitachem.comscispace.comustc.edu.cn
Kinetic studies of the free radical polymerization of this compound have been conducted to understand the reaction rates and polymer characteristics. For instance, investigations into the atom transfer radical polymerization (ATRP) of this compound have shown that the polymerization can be well-controlled. ustc.edu.cn In a typical ATRP synthesis, the reaction is initiated using a system like CuBr complexed with a ligand such as pentamethyldiethylenetriamine (PMDETA) in a solvent like anisole (B1667542). ustc.edu.cn The polymerization proceeds in a "living" manner, where the number of active chains remains relatively constant, leading to a linear increase in molecular weight with monomer conversion. sigmaaldrich.com
Kinetic data from such polymerizations, often monitored using techniques like gel permeation chromatography (GPC), reveal a predictable evolution of molecular weight and a narrow molecular weight distribution (polydispersity index, PDI). ustc.edu.cn For example, the polymerization of this compound via ATRP can yield a macroinitiator with a specific molecular weight and a low PDI, which can then be used to synthesize block copolymers. ustc.edu.cn
Below is a table summarizing typical results from a kinetic study of the ATRP of this compound:
| Initiator System | Monomer | Solvent | Molecular Weight (Mn) | Polydispersity (PDI) | Reference |
| CuBr/PMDETA | This compound | Anisole | Varies with conversion | ~1.1-1.3 | ustc.edu.cn |
Influence of Initiator Systems on Polymerization Outcomesgoogle.compolymersource.ca
The choice of initiator system significantly impacts the outcome of the free radical polymerization of this compound. google.com Various initiators are used, with the amount generally not exceeding 5% by weight of the total monomers. google.com The preferred range is typically between 0.05 and 2.0% by weight. google.com
For instance, in emulsion polymerization, the reaction can be initiated at temperatures ranging from approximately 30°C to 85°C and can proceed to end temperatures between 60°C and 160°C. google.com The initiator system and temperature profile are crucial in controlling the polymerization process and the final properties of the resulting poly(this compound).
Controlled/Living Radical Polymerization (CRP) of t-Butyl 4-vinylbenzoateevitachem.comscispace.comresearchgate.netpolymersource.ca
Controlled/living radical polymerization (CRP) techniques offer enhanced control over polymer architecture, including molecular weight, polydispersity, and functionality. sigmaaldrich.com These methods, such as nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP), have been successfully applied to this compound. acs.orgresearchgate.net
Nitroxide-Mediated Polymerization (NMP) Strategiesevitachem.comresearchgate.net
Nitroxide-mediated polymerization (NMP) is a powerful CRP technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. sigmaaldrich.com This reversible termination establishes a dynamic equilibrium between active (propagating) and dormant species, allowing for controlled chain growth. cmu.edu
In the context of NMP, macroinitiators are often synthesized to facilitate the creation of well-defined block copolymers. For this compound, homopolymers have been synthesized via NMP, which can then act as macroinitiators for subsequent polymerizations. rsc.org
A common approach involves using a commercially available alkoxyamine initiator, such as BlocBuilder® MA. acs.orgrsc.org The polymerization of this compound with such initiators leads to polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org The efficacy of these macroinitiators is demonstrated by their ability to initiate the polymerization of other monomers to form block copolymers with predictable compositions and architectures. acs.org
The following table presents data from the NMP of this compound to form homopolymers that can serve as macroinitiators:
| Initiator | Polymerization Type | Molecular Weight (Mn, g/mol ) | Polydispersity (Mw/Mn) | Reference |
| BlocBuilder® MA | Bulk | 10,500 | 1.18 | rsc.org |
| BlocBuilder® MA | Bulk | 15,000 | 1.13 | rsc.org |
These studies highlight the versatility of NMP in producing well-defined poly(this compound) macroinitiators, which are valuable building blocks for more complex polymer structures. acs.orgrsc.org
Kinetic and Mechanistic Aspects of NMP
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that relies on the reversible termination of growing polymer chains by stable nitroxide radicals. icp.ac.runih.gov The process involves an equilibrium between active propagating radicals and dormant alkoxyamine species. icp.ac.rursc.org This equilibrium is crucial for maintaining a low concentration of active radicals, which in turn minimizes irreversible termination reactions and allows for controlled polymer growth. icp.ac.runih.gov
The kinetics of NMP are governed by several key rate constants: the rate constant of homolysis of the alkoxyamine initiator (kd), the rate constant for the reformation of the dormant species (kc), the rate of addition of the initiating radical to the monomer (kadd), the propagation rate constant (kp), and the termination rate constant (kt). nih.govrsc.org The success of NMP in controlling the polymerization of monomers like this compound hinges on the careful balance of these rates. rsc.orgacs.org The rate of homolysis of the initiator and the rate of the initial radical addition to the monomer are particularly critical for achieving a well-controlled polymerization. rsc.org
Side reactions, such as H-atom transfer, can negatively impact the control over the polymerization by broadening the molecular weight distribution and reducing the fraction of living chains. nih.gov The mechanism of NMP involves three main stages: initiation, propagation, and termination. rsc.org Initiation can be achieved through either a bicomponent system, with a conventional radical initiator and a nitroxide, or a unimolecular initiator, which is an alkoxyamine that generates both the initiating radical and the mediating nitroxide upon homolysis. icp.ac.rusigmaaldrich.com During propagation, the dormant macroalkoxyamine undergoes reversible cleavage at elevated temperatures to release the propagating polymer chain and the nitroxide radical. icp.ac.ru
Atom Transfer Radical Polymerization (ATRP) Approaches
Atom Transfer Radical Polymerization (ATRP) has proven to be a highly effective method for the controlled polymerization of a wide array of monomers, including this compound. sigmaaldrich.comcmu.eduresearchgate.net This technique allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of end-group functionality. sigmaaldrich.comadvancedsciencenews.com
Catalyst System Design for this compound ATRP
The core of ATRP lies in the design of the catalyst system, which typically consists of a transition metal complex and a ligand. acs.orgnih.gov This complex reversibly activates and deactivates the growing polymer chains through a one-electron redox process, involving the transfer of a halogen atom. acs.org For the ATRP of this compound, copper-based catalysts are commonly employed. ustc.edu.cnwiley-vch.de
Key components of the catalyst system include:
Transition Metal: Copper(I) bromide (CuBr) is a frequently used catalyst. cmu.eduustc.edu.cnwiley-vch.de
Ligands: Polydentate amines and pyridine (B92270) derivatives are common ligands that solubilize the copper salt and modulate its reactivity. nih.gov For instance, N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) has been successfully used as a ligand in the ATRP of tert-butyl acrylate (B77674), a structurally similar monomer. cmu.eduresearchgate.netwiley-vch.de Other ligands like 2,2′-bipyridine (bpy) and its derivatives are also utilized. acs.orgnih.govcmu.edu
Initiator: An alkyl halide, such as methyl 2-bromopropionate, is used to initiate the polymerization. wiley-vch.de The choice of halide (bromine or chlorine) is crucial for achieving good control. acs.org
Solvent: The choice of solvent is important to ensure the homogeneity of the catalyst system and to control the polymerization rate. cmu.eduresearchgate.net Anisole has been used as a solvent in the ATRP of this compound. ustc.edu.cnwiley-vch.de
Recent developments have also explored organocatalyzed ATRP (O-ATRP) as a metal-free alternative, which utilizes organic photoredox catalysts to achieve spatial and temporal control over the polymerization. advancedsciencenews.com
Controlled Molecular Weight and Polydispersity Attainment
A hallmark of a successful ATRP is the ability to produce polymers with controlled molecular weights and low polydispersity indices (PDI, Mw/Mn). sigmaaldrich.comacs.org In the ATRP of this compound, researchers have demonstrated excellent control over these parameters.
For instance, the polymerization of this compound using a CuBr/PMDETA catalyst system in anisole yielded a poly(terthis compound) macroinitiator with a number-average molecular weight (Mn) of 12,800 g/mol and a low PDI of 1.09. ustc.edu.cn In another study, a similar system produced a macroinitiator with an Mn of 12,300 and a PDI of 1.09. wiley-vch.de The linear relationship between molecular weight and monomer conversion is a key indicator of a controlled or "living" polymerization process. acs.org
The table below summarizes typical results for the ATRP of this compound, demonstrating the high level of control achievable.
| Initiator | Catalyst System | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl 2-bromopropionate | CuBr/PMDETA | Anisole | 12,300 | 1.09 | wiley-vch.de |
| Not specified | CuIBr/PMDETA | Anisole | 12,800 | 1.09 | ustc.edu.cn |
| Not specified | CuIBr/bpy | Aqueous | 9,400 | 1.28 | cmu.edu |
| Not specified | CuIBr/bpy | Aqueous | 13,400 | 1.32 | cmu.edu |
| Not specified | CuIBr/bpy | Aqueous | 7,400 | Not specified | cmu.edu |
It is important to note that factors such as temperature and catalyst concentration can influence the rate of polymerization and the degree of control. acs.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including styrenic derivatives like this compound. researchgate.netnih.gov This method offers excellent control over polymer architecture and end-group functionality. rsc.org
Chain Transfer Agent Selection for this compound
The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA). sigmaaldrich.com The CTA mediates the polymerization by reversibly transferring a dithioester or similar group between growing polymer chains. google.com For styrenic monomers like this compound, dithiobenzoates are often effective CTAs. researchgate.net
The general structure of a RAFT agent is Z-C(=S)S-R. sigmaaldrich.com The choice of the Z and R groups is critical and depends on the monomer being polymerized. sigmaaldrich.comacs.org
Z group: This group influences the reactivity of the C=S double bond towards radical addition. For styrenic monomers, aromatic dithioesters where Z is an aryl group are commonly used. researchgate.net
R group: The R group must be a good homolytic leaving group that can efficiently reinitiate polymerization. sigmaaldrich.com
Studies on the RAFT polymerization of pentafluorophenyl 4-vinylbenzoate, a closely related monomer, have shown that various dithiobenzoates can be successfully employed as CTAs in conjunction with a radical initiator like AIBN. researchgate.net Trithiocarbonates, such as S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT), have also been used for the RAFT polymerization of other vinylbenzoate derivatives. nih.gov
Control Over Polymer Architecture and End-Group Fidelity
RAFT polymerization provides excellent control over the final polymer architecture, allowing for the synthesis of well-defined homopolymers, block copolymers, and other complex structures. rsc.org A significant advantage of RAFT is the high degree of end-group fidelity, meaning the majority of the polymer chains retain the CTA fragment at their terminus. nih.govnih.gov This is crucial for subsequent modifications or for using the polymer as a macro-CTA in further polymerization steps. nih.gov
The living characteristics of the RAFT process are confirmed by a linear increase in the number-average molecular weight (Mn) with monomer conversion and the production of polymers with low polydispersity indices (PDI). nih.gov For example, the RAFT polymerization of 4-vinylbenzaldehyde (B157712) resulted in polymers with PDI values below 1.17. nih.gov While specific data for the homopolymerization of this compound is not detailed in the provided results, the successful RAFT polymerization of analogous vinylbenzoate monomers strongly suggests that similar control can be achieved for this monomer. researchgate.netresearchgate.net
The ability to maintain the thiocarbonylthio end-group allows for the synthesis of block copolymers. For instance, a well-defined poly(vinylbenzaldehyde) synthesized via RAFT was successfully used as a macro-CTA for the polymerization of styrene (B11656), yielding a block copolymer with a relatively low PDI of 1.20. nih.gov This demonstrates the potential for creating complex architectures based on a poly(this compound) backbone prepared by RAFT.
Anionic Polymerization of this compound
The anionic polymerization of this compound has been investigated as a method to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This section details the key aspects of its homopolymerization through anionic routes.
Initiation Systems for Anionic Polymerization
The successful anionic polymerization of this compound is highly dependent on the chosen initiation system and reaction conditions. Research has shown that alkali metal-based initiators are effective, with a notable influence of the counterion on the polymerization outcome.
In studies conducted in tetrahydrofuran (B95107) (THF), initiators such as oligo(α-methylstyryl)disodium, oligo(α-methylstyryl)dipotassium, and oligo(α-methylstyryl)dicesium have been successfully employed to initiate the polymerization of this compound, leading to a quantitative yield of the corresponding polymer. acs.org Conversely, attempts to use lithium-based initiators under similar conditions did not result in polymerization. acs.orgresearchgate.net This highlights the critical role of the counterion in the initiation process.
Furthermore, the living anionic polymerization of this compound can be initiated by a macroinitiator. Specifically, a living poly(tert-butyl methacrylate) anion with a potassium counterion (PTBMA⁻K⁺) has been shown to effectively initiate the polymerization of this compound in THF at -78°C. scispace.comacs.org This demonstrates that the reactivity of the styrenic monomer is sufficiently enhanced by the para-substituted electron-withdrawing tert-butyloxycarbonyl group to be initiated by the less reactive poly(alkyl methacrylate) anion. scispace.comacs.org
The following table summarizes the initiation systems used for the anionic polymerization of this compound:
| Initiator | Solvent | Temperature (°C) | Outcome |
| oligo(α-methylstyryl)disodium | THF | -78 to -95 | Quantitative yield of poly(this compound) |
| oligo(α-methylstyryl)dipotassium | THF | -78 to -95 | Quantitative yield of poly(this compound) |
| oligo(α-methylstyryl)dicesium | THF | -78 to -95 | Quantitative yield of poly(this compound) |
| Lithium salts | THF | -78 | No polymerization initiated |
| Living poly(tert-butyl methacrylate) anion (PTBMA⁻K⁺) | THF | -78 | Successful initiation and formation of a block copolymer |
Control over Molecular Weight and Molecular Weight Distribution in Anionic Systems
A key advantage of living anionic polymerization is the ability to control the molecular weight and achieve a narrow molecular weight distribution (polydispersity index, MWD or PDI). For the anionic polymerization of this compound, this control is highly dependent on the reaction temperature and the choice of counterion.
At a sufficiently low temperature of -95°C and using a potassium-based initiator in THF, the polymerization exhibits living characteristics. acs.org This allows for the synthesis of poly(this compound) with a predictable molecular weight, which can be calculated from the molar ratio of the monomer to the initiator. acs.org Furthermore, under these optimized conditions, the resulting polymers possess a narrow molecular weight distribution. acs.org
The following table presents data from the anionic polymerization of this compound, illustrating the control over molecular weight and its distribution.
| Initiator | Temperature (°C) | Mn (calc) | Mn (obs) | PDI (Mw/Mn) |
| oligo(α-methylstyryl)dipotassium | -95 | 16,000 | 16,000 | 1.06 |
| oligo(α-methylstyryl)dipotassium | -95 | 33,000 | 32,000 | 1.05 |
| oligo(α-methylstyryl)dipotassium | -78 | 16,000 | 17,000 | 1.15 |
| oligo(α-methylstyryl)dicesium | -78 | 16,000 | 16,000 | 1.13 |
Data sourced from Ishizone et al. acs.org
When initiated by a living poly(tert-butyl methacrylate) macroanion, the resulting block copolymers also show controlled molecular weights, although the polydispersity might be slightly broader due to the kinetics of the crossover reaction. acs.orguliege.be
| PTBMA Macroinitiator Mn | PTBMA Macroinitiator PDI | Block Copolymer Mn (calc) | Block Copolymer Mn (obs) | Block Copolymer PDI |
| 6,700 | 1.05 | 8,700 | 8,500 | 1.10 |
| 11,000 | 1.05 | 14,300 | 14,000 | 1.12 |
Data sourced from Wang et al. acs.org
Copolymerization Strategies Involving T Butyl 4 Vinylbenzoate
Copolymerization with Styrenic Monomers
In radical copolymerization, the reactivity of monomers is a critical factor. For example, in the atom transfer radical polymerization (ATRP) of styrene (B11656) and butyl acrylate (B77674), the reactivity ratios were found to be in the range of 0.68–0.82 for styrene and 0.22–0.26 for butyl acrylate frontiersin.org. This suggests that a styrenic propagating radical prefers to add another styrene monomer. While tBuVB is not a styrenic monomer itself, its vinyl group participates in copolymerization in a manner influenced by its benzoate (B1203000) substituent. Copolymers of tBuVB with monomers like N-vinylcarbazole have been synthesized, demonstrating its versatility in free-radical polymerization researchgate.net.
Copolymerization with Maleimide Derivatives
t-Butyl 4-vinylbenzoate can undergo copolymerization with maleimide derivatives, often leading to polymers with a strong tendency toward an alternating structure. This is due to the electron-donating nature of the vinylbenzoate and the electron-accepting nature of the maleimide. Research has documented the synthesis of poly((tert-butyl 4-vinyl benzoate)-alt-(maleic anhydride)), a precursor to stilbene-containing copolymers, highlighting the alternating nature of this monomer pair researchgate.net. Atom transfer radical polymerization (ATRP) has been successfully employed to create well-defined alternating copolymers of N-substituted maleimides and styrene, a system analogous to tBuVB and maleimides .
The mechanism for alternating copolymerization often involves the formation of a charge-transfer complex between the electron-rich donor monomer (like tBuVB) and the electron-poor acceptor monomer (maleimide derivative). This complex then polymerizes as a single unit, leading to a strictly alternating sequence.
Kinetic studies on analogous systems, such as the photo-induced copolymerization of N-substituted maleimides with vinyl ethers (another electron-donor monomer), show that both monomers are consumed at nearly identical rates kpi.ua. This observation is strong evidence for an alternating copolymerization mechanism. The reaction proceeds rapidly, often reaching high conversion in seconds under UV exposure, and can even occur without a dedicated photoinitiator kpi.ua.
Table 1: Kinetic Behavior of Maleimide Copolymerization This table is based on an analogous system of maleimide and vinyl ether and is illustrative of the expected behavior with this compound.
| Comonomer System | Polymerization Condition | Key Kinetic Finding | Implication for Mechanism |
|---|---|---|---|
| N-substituted Maleimide / Vinyl Ether | UV Exposure, O₂-free | Monomers disappear at similar rates kpi.ua | Suggests formation of an alternating copolymer kpi.ua |
The structure of the comonomer, particularly the substituent on the maleimide nitrogen, significantly influences the polymerization kinetics and, consequently, the sequence control. In studies of maleimides with vinyl ethers, the presence of abstractable hydrogen atoms on the N-alkyl chain of the maleimide can increase the polymerization rate kpi.ua. For example, copolymerization with hydroxypentyl maleimide was significantly faster than with t-butyl maleimide, which lacks easily abstractable hydrogens kpi.ua. This indicates that the initiation mechanism and polymerization speed can be tuned by altering the maleimide's structure, which in turn solidifies the alternating sequence by promoting rapid charge-transfer complex polymerization over less selective radical additions.
Copolymerization with N-Vinylcarbazole
This compound (referred to as vinyl p-tert-butyl-benzoate or PtBBz) has been successfully copolymerized with N-vinylcarbazole (VCz) using free-radical polymerization researchgate.net. This process yields copolymers with varying molar compositions, allowing for the tuning of properties such as the glass transition temperature (Tg). The resulting copolymers have been characterized using size-exclusion chromatography (SEC) and differential scanning calorimetry (DSC) researchgate.net. The bulky carbazole groups from VCz impart significant stiffness to the polymer backbone, resulting in high glass transition temperatures, which can be modulated by the proportion of the more flexible tBuVB units researchgate.net.
Table 2: Properties of N-vinylcarbazole / this compound Copolymers
| Copolymer Composition (Molar % VCz) | Glass Transition Temperature (Tg) | Characterization Methods |
|---|
Incorporation into Complex Polymer Architectures (e.g., Block Copolymers, Graft Copolymers)
The ability to polymerize tBuVB through controlled polymerization techniques makes it a valuable component for creating complex polymer architectures like block and graft copolymers. These advanced structures are synthesized using methods like living anionic polymerization, ATRP, or reversible addition-fragmentation chain-transfer (RAFT) polymerization mdpi.comacs.org.
Block Copolymers: These are linear polymers consisting of two or more distinct polymer chains (blocks) covalently linked together. The living anionic polymerization of tBuVB allows for the synthesis of well-defined poly(this compound) chains that can then initiate the polymerization of a second monomer to form a diblock copolymer acs.org.
Graft Copolymers: These polymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. Graft copolymers containing tBuVB can be synthesized through "grafting from," "grafting to," or "grafting through" methods. For instance, a backbone polymer could be functionalized with initiating sites from which tBuVB can be polymerized ("grafting from") scispace.comnih.gov. Alternatively, pre-made poly(this compound) chains with reactive end-groups can be attached to a polymer backbone ("grafting to") fudan.edu.cn.
Sequential monomer addition in a living polymerization is the most direct method for synthesizing well-defined diblock copolymers mdpi.commdpi.com. Living anionic polymerization is particularly well-suited for this purpose acs.orgresearchgate.net.
The process begins with the initiation of this compound polymerization using an initiator like an organolithium compound in an appropriate solvent (e.g., THF) at low temperatures acs.orguni-bayreuth.de. The polymerization proceeds until all the tBuVB monomer is consumed, creating a living poly(this compound) macroanion. At this stage, a second monomer (e.g., styrene, isoprene, or a methacrylate) is introduced into the reactor. The living macroanion then initiates the polymerization of the second monomer, extending the chain to form a diblock copolymer mdpi.commdpi.com. A crucial requirement is that the macroanion of the first block must be nucleophilic enough to initiate the polymerization of the second monomer mdpi.com. The resulting diblock copolymer can have a narrow molecular weight distribution and precisely controlled block lengths mdpi.com.
Post Polymerization Modification and Derivatization of Poly T Butyl 4 Vinylbenzoate and Its Copolymers
Hydrolysis of the tert-Butyl Ester Group to Carboxylic Acid
The conversion of poly(t-butyl 4-vinylbenzoate) to poly(4-vinylbenzoic acid) (PVBA) is a fundamental and widely utilized post-polymerization modification. polymersource.capolymersource.cacd-bioparticles.net This transformation is achieved by hydrolyzing the tert-butyl ester groups, which effectively removes the protecting tert-butyl group and liberates the carboxylic acid functionality. polymersource.capolymersource.capolymersource.ca This process is critical for creating pH-responsive materials and for subsequent functionalization steps. rsc.orgrsc.org
The hydrolysis can be accomplished through several methods, primarily categorized as acid-catalyzed deprotection and thermal deprotection. The choice of method depends on the desired reaction conditions and the sensitivity of other functional groups within the polymer structure.
Acid-Catalyzed Deprotection Methodologies
Acid-catalyzed deprotection is a common and efficient method for the hydrolysis of the tert-butyl ester groups in PtBuVB and its copolymers. google.com This process typically involves treating the polymer with a strong acid in a suitable solvent. google.com The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the tert-butyl group as isobutylene (B52900).
Various acidic conditions have been successfully employed for this deprotection. For instance, refluxing a solution of the polymer in a mixture of hydrochloric acid (HCl) and dioxane is an effective method. wiley-vch.de Another approach involves the use of trifluoroacetic acid (TFA). d-nb.info The reaction can also be carried out in the presence of a trace amount of acid in solution at elevated temperatures, though this may require extended reaction times. google.com
The selection of the acid and solvent system is crucial to ensure complete deprotection without causing degradation of the polymer backbone or other functional groups. For example, in the synthesis of block copolymers, selective deprotection of the PtBuVB block can be achieved without affecting other blocks, such as poly(2-(diethylamino)ethyl methacrylate), by carefully choosing the reaction conditions. wiley-vch.de
Table 1: Examples of Acid-Catalyzed Deprotection Conditions
| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Reference |
| Hydrochloric Acid (HCl) | Dioxane | 85 | 10 hours | wiley-vch.de |
| Trifluoroacetic Acid (TFA) | Not specified | Not specified | Not specified | d-nb.info |
| Trace Acid | Solution | 110 | 8-12 hours | google.com |
| p-Toluenesulfonic acid | Not specified | >100 | Not specified | google.com |
Thermal Deprotection Pathways
Thermal deprotection offers an alternative route to convert PtBuVB to PVBA without the need for acidic reagents. This method involves heating the polymer to a temperature sufficient to induce the elimination of the tert-butyl group. researchgate.net The thermal decomposition of the tert-butyl ester groups proceeds via an elimination reaction, releasing isobutylene and forming the carboxylic acid. d-nb.inforesearchgate.net
Thermogravimetric analysis (TGA) has shown that the tert-butyl ester groups in copolymers containing this compound can decompose cleanly upon heating. d-nb.inforesearchgate.net The temperature required for thermal deprotection is a critical parameter. For instance, poly(2-cyclopropyl-2-propyl 4-vinylbenzoate) undergoes thermal deprotection at approximately 160 °C, which is notably lower than that of the corresponding tert-butyl ester. ibm.com However, for some systems, thermal deprotection may require temperatures exceeding 200 °C. google.com It is important to note that at elevated temperatures, side reactions or polymer degradation can occur. google.com
Quantitative Conversion Analysis
Confirming the complete conversion of the tert-butyl ester groups to carboxylic acid groups is essential for ensuring the desired properties of the final polymer. Several analytical techniques are employed to quantify the extent of deprotection.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the hydrolysis reaction. The disappearance of the characteristic C-H stretching and bending vibrations of the tert-butyl group and the appearance of the broad O-H stretching band of the carboxylic acid group are indicative of successful conversion. polymersource.capolymersource.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is another key method for quantitative analysis. The disappearance of the signal corresponding to the tert-butyl protons (typically around 1.5 ppm) provides direct evidence of deprotection. ustc.edu.cn By comparing the integration of this signal before and after the reaction, the percentage of conversion can be accurately determined.
Size Exclusion Chromatography (SEC): While SEC is primarily used to determine molecular weight and polydispersity, it can also provide indirect evidence of successful hydrolysis. The molecular weight of the polymer decreases upon conversion from PtBuVB to PVBA due to the loss of the tert-butyl group. polymersource.capolymersource.ca This expected decrease in molecular weight can be confirmed by SEC analysis.
Conversion to Polyanions and Polyelectrolytes
The hydrolysis of poly(this compound) and its copolymers to form poly(4-vinylbenzoic acid) results in the creation of polyanions in aqueous solutions at appropriate pH values. rsc.orgrsc.org PVBA is a weak polyanion, and its carboxylate groups can become charged or uncharged depending on the pH of the surrounding environment. rsc.org This pH-responsive behavior is a key characteristic of these polymers, making them suitable for a variety of applications where changes in charge density are desired.
Well-defined non-ionic precursor polymers, such as those synthesized by sequence-controlled radical polymerization of this compound with other monomers, can be hydrolyzed to form precision polyanions. rsc.orgrsc.org This allows for the creation of charged macromolecules with controlled microstructures. rsc.orgrsc.org The ability to control the sequence of monomer units in the precursor polymer translates to control over the distribution of charges in the resulting polyelectrolyte. rsc.org
These polyanionic polymers can be used to create water-soluble polymers with tailored microstructures. rsc.org The conversion from a hydrophobic precursor to an ionic macromolecule represents a significant change in the polymer's properties and solubility. rsc.orgrsc.org
Further Functionalization of Carboxy-Functionalized Polymers
The carboxylic acid groups introduced by the hydrolysis of PtBuVB serve as versatile handles for further chemical modifications, allowing for the synthesis of a wide range of functional polymers.
Esterification Reactions
The carboxylic acid groups on the PVBA backbone can be readily converted back into esters through esterification reactions. This allows for the introduction of various functional groups by reacting the polymer with different alcohols. This process is essentially the reverse of the deprotection step, but with the flexibility to introduce a wide variety of ester functionalities. The ability to perform esterification on the PVBA backbone opens up possibilities for creating polymers with tailored solubility, thermal properties, and reactivity for specific applications. core.ac.uk
Amidation Reactions
The post-polymerization modification of poly(this compound) and its copolymers through amidation reactions represents a versatile strategy for introducing new functionalities and tailoring the polymer's properties for specific applications. This process typically involves the reaction of the tert-butyl ester groups along the polymer backbone with primary or secondary amines, resulting in the formation of amide linkages and the release of tert-butanol.
The reactivity of the tert-butyl ester in poly(this compound) towards aminolysis is a key factor. While direct amidation of esters can be challenging, the use of activated ester intermediates or catalytic systems can facilitate this transformation. For instance, polymers containing 4-vinylbenzoate moieties often exhibit higher reactivity in post-polymerization modifications compared to their methacrylate (B99206) or acrylate (B77674) counterparts. e-bookshelf.de
One approach involves the conversion of the tert-butyl ester to a more reactive species. For example, the tert-butyl group can be removed under acidic conditions to yield the corresponding poly(4-vinylbenzoic acid). core.ac.uk This carboxylic acid-functionalized polymer can then be readily amidated using standard coupling agents, such as carbodiimides, or by converting the carboxylic acid to a more reactive intermediate like an acid chloride or an N-hydroxysuccinimide (NHS) ester.
Alternatively, direct amidation of polymers containing ester side chains can be achieved. google.com Research has shown that the reaction of poly(pentafluorophenyl 4-vinylbenzoate) with various amines proceeds with high conversion, indicating the feasibility of such modifications. researchgate.net While this specific example uses a pentafluorophenyl ester, which is a highly reactive leaving group, it highlights the potential for direct amidation of benzoate-containing polymers.
The choice of amine is crucial as it determines the nature of the newly introduced functional group. A wide range of primary and secondary amines can be employed, allowing for the incorporation of functionalities such as alkyl chains, hydroxyl groups, or even bioactive molecules. google.com The reaction conditions, including solvent, temperature, and the potential use of a catalyst, are optimized to achieve high conversion rates and minimize side reactions. For instance, the use of tert-butyl acetate (B1210297) as a solvent in catalytic direct amidation reactions has been shown to be effective for a variety of substrates. nih.govrsc.org
The success of the amidation reaction can be monitored and quantified using various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for tracking the disappearance of the ester carbonyl peak and the appearance of the amide carbonyl peak. google.com Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR (if applicable), can provide detailed information about the degree of functionalization and confirm the structure of the modified polymer. researchgate.net
Peroxide Formation
While this compound itself is not typically classified as a primary peroxide former, its polymerization and subsequent handling and storage of the resulting polymer, poly(this compound), warrant consideration of potential peroxide formation, particularly in the presence of certain co-monomers or under specific conditions.
Peroxide formation in organic materials is often initiated by the presence of free radicals, which can be generated by exposure to light, heat, or through the decomposition of an initiator used in the polymerization process. core.ac.uk Vinyl compounds, in general, can be susceptible to autopolymerization and peroxide accumulation, which can be shock and heat-sensitive. ucsc.edu
During the polymerization of this compound, radical initiators such as benzoyl peroxide are commonly used. researchgate.net The decomposition of these initiators generates free radicals that initiate the polymerization chain reaction. core.ac.uk While the primary role of these radicals is to react with the vinyl monomer, residual initiator or side reactions could potentially lead to the formation of peroxy species within the polymer matrix.
Furthermore, if this compound is copolymerized with monomers that are known to be more prone to peroxide formation, the resulting copolymer may inherit this susceptibility. For instance, copolymers containing ether linkages, certain secondary alcohols, or diene structures are known to be potential peroxide formers. ucsc.eduqueensu.ca The structure of the repeating units in the polymer chain plays a significant role in its propensity to form peroxides.
The presence of a tert-butyl group in poly(this compound) may influence its stability towards peroxide formation. While not a primary peroxide-forming group itself, its presence could affect the reactivity of adjacent parts of the molecule.
It is standard practice in the handling and storage of many polymers, especially those synthesized via free-radical polymerization, to take precautions to prevent peroxide formation. This includes storing the material in the dark, under an inert atmosphere, and at reduced temperatures. The addition of inhibitors, such as butylated hydroxytoluene (BHT), to the monomer before polymerization can also help prevent premature polymerization and potential side reactions during storage. core.ac.uk
While there is no direct evidence in the provided search results to suggest that poly(this compound) is a significant peroxide former under normal conditions, the general principles of polymer chemistry and the nature of its monomer unit suggest that the potential for peroxide formation, particularly under forcing conditions or in the presence of susceptible co-monomers, should not be entirely disregarded.
Characterization Methodologies for T Butyl 4 Vinylbenzoate and Its Polymers
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of both the t-Butyl 4-vinylbenzoate monomer and its polymeric forms. These techniques rely on the interaction of electromagnetic radiation with the material to provide detailed information about its chemical bonds and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and its polymers. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and environment of atoms within a molecule.
For the This compound monomer , ¹H NMR spectroscopy confirms the presence and arrangement of all protons. The spectrum is characterized by distinct signals corresponding to the vinyl group protons, the aromatic ring protons, and the protons of the tert-butyl group. The vinyl protons typically appear as a set of multiplets due to complex spin-spin coupling. The aromatic protons show up as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. A prominent singlet in the upfield region corresponds to the nine equivalent protons of the tert-butyl group.
Upon polymerization to form poly(this compound) , the ¹H NMR spectrum undergoes significant changes. The sharp, distinct signals of the vinyl group protons disappear, and broad signals corresponding to the protons of the polymer backbone emerge. The signals for the aromatic and tert-butyl protons remain but are often broadened. The integration of the remaining proton signals can be used to confirm the purity of the polymer.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. In the monomer, distinct resonances are observed for the carbons of the tert-butyl group, the ester carbonyl group, the aromatic ring, and the vinyl group. Following polymerization, the signals corresponding to the vinyl carbons vanish, while new signals for the aliphatic carbons of the polymer backbone appear.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Monomer in CDCl₃
| scienceProton Type | pinChemical Shift (δ, ppm) | mediationMultiplicity | format_list_numberedAssignment |
|---|---|---|---|
| Aromatic | ~8.03 | Doublet | 2H, ortho to C=O |
| Aromatic | ~7.53 | Doublet | 2H, ortho to vinyl |
| Vinyl | ~7.47 | Doublet of Doublets | 1H, -CH=CH₂ |
| Vinyl | ~5.05 | Doublet | 1H, cis to Ar |
| Vinyl | ~4.67 | Doublet | 1H, trans to Ar |
| tert-Butyl | ~1.33 | Singlet | 9H, -C(CH₃)₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum shows characteristic absorption bands that confirm its structure. The polymerization process can also be monitored by observing changes in the IR spectrum.
The spectrum of the monomer is distinguished by several key peaks. A strong absorption band around 1715-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The presence of the vinyl group is confirmed by C=C stretching vibrations around 1630 cm⁻¹ and C-H out-of-plane bending vibrations in the 900-1000 cm⁻¹ region. Aromatic C=C stretching bands appear in the 1400-1600 cm⁻¹ range.
In the spectrum of poly(this compound) , the most notable change is the disappearance or significant reduction in the intensity of the peaks associated with the vinyl group. The strong ester C=O stretching band remains a prominent feature of the polymer's spectrum.
Table 2: Key IR Absorption Bands for this compound Monomer and its Polymer
| wavesWavenumber (cm⁻¹) | bubble_chartVibrational Mode | biotechFunctional Group | visibilityObservation in Polymer |
|---|---|---|---|
| ~2960 | C-H Stretch | tert-Butyl | Present |
| ~1720 | C=O Stretch | Ester | Present |
| ~1630 | C=C Stretch | Vinyl | Absent/Diminished |
| ~1605, 1410 | C=C Stretch | Aromatic Ring | Present |
| ~1280, 1110 | C-O Stretch | Ester | Present |
| ~990, 910 | =C-H Bend | Vinyl | Absent/Diminished |
Chromatographic Analysis
Chromatographic techniques are essential for separating mixtures into their individual components. For the study of this compound and its polymers, chromatography is used to assess monomer purity and to determine the molecular weight characteristics of the polymer.
Size Exclusion Chromatography (SEC) for Molecular Weight and Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution of poly(this compound). polymersource.ca In SEC, the polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later.
This separation by hydrodynamic volume allows for the determination of key parameters such as the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). The PDI provides a measure of the breadth of the molecular weight distribution. These parameters are crucial as they directly influence the physical and mechanical properties of the polymer.
Table 3: Example SEC Data for a Poly(this compound) Sample
| analyticsParameter | calculateValue | descriptionDescription |
|---|---|---|
| Mₙ (g/mol) | 3,500 | Number-Average Molecular Weight |
| Mₙ (g/mol) | 4,500 | Weight-Average Molecular Weight |
| PDI (Mₙ/Mₙ) | 1.3 | Polydispersity Index |
Data obtained from a representative sample analysis. polymersource.ca
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Monomer Purity and Conversion
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for assessing the purity of the this compound monomer and for monitoring its consumption during polymerization.
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like the this compound monomer. It can be used to determine the purity of the monomer by separating it from any residual starting materials, solvents, or byproducts from its synthesis. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of these impurities.
High-Performance Liquid Chromatography (HPLC) is particularly useful for monitoring the progress of a polymerization reaction. By taking aliquots from the reaction mixture at different time intervals, the concentration of the remaining this compound monomer can be quantified. This data allows for the calculation of the monomer conversion over time, which is essential for studying polymerization kinetics.
Thermal Analysis Techniques
Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For poly(this compound), these methods provide critical information about its thermal stability and transitions.
Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of a polymer. For an amorphous polymer like poly(this compound), the most important transition is the glass transition temperature (T₉). The T₉ is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. This property is a key determinant of the material's application range. The analysis is typically performed by heating the sample at a constant rate, such as 10°C/min, and measuring the difference in heat flow between the sample and a reference.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability of poly(this compound). The resulting data provides information on the decomposition temperatures of the polymer, which can indicate its upper service temperature. The TGA thermogram can also reveal the mechanism of degradation, for instance, by showing distinct mass loss steps corresponding to the cleavage of the tert-butyl group followed by the degradation of the polymer backbone.
Table 4: Expected Thermal Properties of Poly(this compound)
| thermostatProperty | biotechTechnique | descriptionSignificance |
|---|---|---|
| Glass Transition Temperature (T₉) | DSC | Indicates the transition from a glassy to a rubbery state. A key parameter for determining the material's operating temperature range. |
| Decomposition Temperature (T₉) | TGA | Indicates the onset of thermal degradation, defining the upper limit of the material's thermal stability. |
Differential Scanning Calorimetry (DSC) for Glass Transition Behavior
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the glass transition temperature (Tg) of polymers. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow signal in a DSC thermogram.
In the study of poly(this compound) and its copolymers, DSC is utilized to understand the effect of monomer composition on the thermal properties of the resulting materials. For the homopolymer of vinyl p-tert-butyl-benzoate, DSC analysis reveals its glass transition temperature. Research has also been conducted on copolymers of N-vinyl carbazole and vinyl p-tert-butyl-benzoate, where DSC was employed to investigate the relationship between the molar composition of the monomers and the resulting glass transition temperatures of the copolymers researchgate.net.
The glass transition temperature is a key characteristic of amorphous polymers and the amorphous regions of semi-crystalline polymers. The value of Tg can be influenced by several factors, including molecular weight, polydispersity, and the chemical structure of the polymer chain.
| Polymer | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| Poly(vinyl p-tert-butyl-benzoate) Homopolymer | Data not available in search results | researchgate.net |
| Copolymers of N-vinyl carbazole and vinyl p-tert-butyl-benzoate | Varies with composition | researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Stability and Deprotection
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial tool for assessing the thermal stability of polymers and for studying decomposition and deprotection processes.
For poly(this compound), TGA is particularly important for characterizing its thermal stability and the thermal deprotection of the t-butyl group. Upon heating, the polymer is expected to undergo a two-stage decomposition. The first stage involves the cleavage of the t-butyl ester group, leading to the formation of poly(4-vinylbenzoic acid) and the release of isobutylene (B52900). This deprotection step is a key reaction for modifying the polymer's properties, for instance, to increase its polarity and solubility in aqueous media. The second stage of decomposition, occurring at higher temperatures, involves the degradation of the polymer backbone.
| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (%) | Products |
|---|---|---|---|
| Deprotection (loss of isobutylene) | ~200-250 | ~27.4 | Poly(4-vinylbenzoic acid), Isobutylene |
| Polymer Backbone Degradation | >300 | Variable | Various degradation products |
Light Scattering Techniques
Light scattering techniques are powerful non-invasive methods for characterizing the size, molecular weight, and behavior of polymers in solution.
Dynamic Light Scattering (DLS) for Solution Behavior
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of small particles and macromolecules in solution. By analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles, DLS can determine the hydrodynamic radius (Rh) of the species in solution.
For poly(this compound), DLS can be employed to study its solution behavior, including the determination of the size of individual polymer coils and the potential for aggregation under different solvent conditions or concentrations. While specific DLS studies on poly(this compound) are not extensively reported, the technique is widely applied to other polymer systems to understand polymer-solvent interactions and the conformational changes of polymer chains in solution.
Multi-Angle Light Scattering (MALS) for Absolute Molecular Weight
Multi-Angle Light Scattering (MALS) is a static light scattering technique that measures the intensity of scattered light at multiple angles simultaneously. When coupled with a separation technique like Size Exclusion Chromatography (SEC), SEC-MALS becomes a powerful tool for determining the absolute molar mass and size (radius of gyration, Rg) of polymers without the need for column calibration with standards.
The characterization of poly(this compound) and its copolymers has been successfully performed using SEC-MALS. For instance, the solution properties of homopolymers of vinyl p-tert-butyl-benzoate and its copolymers with N-vinyl carbazole have been characterized by SEC coupled with a MALS detector researchgate.net. This allows for the precise determination of the weight-average molecular weight (Mw) and the polydispersity index (PDI) of the polymers.
| Parameter | Value | Technique |
|---|---|---|
| Number-Average Molecular Weight (Mn) | 3,500 g/mol | SEC |
| Weight-Average Molecular Weight (Mw) | 4,500 g/mol | SEC |
| Polydispersity Index (PDI) | 1.3 | SEC |
Morphological and Microstructural Characterization Methods (e.g., for particles)
The morphological and microstructural characterization of polymer particles and films is crucial for understanding their physical properties and for predicting their behavior in various applications. Techniques such as Transmission Electron Microscopy (TEM), Field Emission Scanning Electron Microscopy (FESEM), and Atomic Force Microscopy (AFM) are commonly used for this purpose.
While specific studies on the morphology of particles made exclusively from poly(this compound) are not detailed in the available literature, the methodologies applied to similar acrylic polymer systems provide a clear indication of how such characterization would be performed. For example, in studies of composite particles containing poly(n-butyl acrylate-co-methyl methacrylate), TEM, FESEM, and AFM have been used to examine the microstructure of latex films rsc.org.
Transmission Electron Microscopy (TEM) can provide high-resolution images of the internal structure of polymer particles, revealing details about phase separation and the distribution of different components in composite materials.
Field Emission Scanning Electron Microscopy (FESEM) is used to visualize the surface morphology of polymer films and particles with high resolution, providing information on surface texture and the arrangement of particles in a film.
Atomic Force Microscopy (AFM) can generate three-dimensional topographic images of the surface of polymer films, allowing for the characterization of surface roughness and the identification of different phases based on variations in mechanical properties.
These techniques would be invaluable for studying the morphology of poly(this compound) particles prepared, for example, by emulsion or dispersion polymerization, or for characterizing the surface of films cast from solutions of the polymer.
Advanced Applications and Future Research Directions in Materials Science
Monomer for pH-Responsive Materials Development
t-Butyl 4-vinylbenzoate is a key monomer in the development of pH-responsive materials. The synthetic strategy involves the polymerization of this compound to form poly(this compound), followed by the hydrolysis of the t-butyl ester group to yield poly(4-vinylbenzoic acid). polymersource.ca This final polymer, with its pendant carboxylic acid groups, exhibits significant changes in solubility and conformation in response to variations in pH.
At high pH, the carboxylic acid groups deprotonate to form carboxylates, leading to electrostatic repulsion between the polymer chains and causing the polymer to adopt an extended conformation and dissolve in aqueous media. Conversely, at low pH, the carboxylic acid groups are protonated and the polymer becomes less soluble or insoluble, leading to a conformational collapse. This pH-triggered transition is the basis for its use in a range of applications, including drug delivery systems, sensors, and smart hydrogels.
The synthesis of poly(4-vinylbenzoic acid) from this compound allows for the creation of a "smart" building block for more complex polymeric architectures. core.ac.ukresearchgate.net This monomer is considered valuable for the synthesis of highly functionalized polymers that can respond to environmental pH changes. core.ac.ukresearchgate.net
Table 1: Synthesis and Properties of pH-Responsive Poly(4-vinylbenzoic acid) from this compound
| Monomer | Polymerization Method | Resulting Polymer | Key Property |
|---|---|---|---|
| This compound | Living Polymerization | Poly(this compound) | Precursor with protected acid groups |
Precursor for Charged Macromolecules with Tailored Microstructures
The polymerization of this compound provides a pathway to well-defined charged macromolecules. By employing controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, it is possible to synthesize block copolymers with precise control over molecular weight and architecture. core.ac.uk For instance, a polystyrene macro-RAFT agent can be chain-extended with 4-vinylbenzoic acid (derived from the hydrolysis of polymerized this compound) to create a polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) copolymer. core.ac.uk
The resulting block copolymer contains a hydrophobic polystyrene block and a hydrophilic, charged poly(4-vinylbenzoic acid) block. The ability to control the lengths of these blocks allows for the tailoring of the macromolecule's self-assembly behavior in solution, leading to the formation of various microstructures such as micelles, vesicles, and other complex nanostructures. These tailored microstructures are of interest for applications in nanotechnology, including as nanocarriers for therapeutic agents or as templates for the synthesis of other nanomaterials.
The synthesis of these charged macromolecules is facilitated by the use of this compound as a precursor, which allows for the polymerization to be carried out under conditions that might not be suitable for the direct polymerization of the acidic monomer.
Application in Lithographic Photoresist Materials
Poly(this compound) has been investigated for its application in lithographic photoresist materials. Photoresists are light-sensitive materials used in photolithography to form a patterned coating on a surface, a critical step in the fabrication of microelectronic devices. The performance of a photoresist is dependent on its chemical structure and properties.
In this context, the t-butyl ester group of poly(this compound) is acid-labile. When a photoresist formulation containing this polymer and a photoacid generator (PAG) is exposed to deep UV radiation, the PAG generates a strong acid. During a subsequent post-exposure bake, the acid catalyzes the cleavage of the t-butyl group, converting the nonpolar polymer into the polar poly(4-vinylbenzoic acid) and releasing isobutylene (B52900). This change in polarity allows for the selective removal of either the exposed or unexposed regions of the resist with a developer solution, thus creating a patterned image.
One of the challenges with poly(t-butyl p-vinylbenzoate) in this application is its high opacity below approximately 280 nm, which can make it unsuitable for single-layer processes that utilize deep UV exposure.
Development of Functionalized Polymer Particles and Resins
This compound is a valuable monomer for the creation of functionalized polymer particles and resins. The polymerization of this monomer, often in combination with other monomers, allows for the synthesis of copolymers with pendant t-butyl ester groups. These groups can then be hydrolyzed to carboxylic acid functionalities, providing sites for further chemical modification.
For example, block copolymers can be synthesized using techniques like RAFT polymerization, incorporating this compound to introduce reactive handles into the polymer structure. The resulting polymers can self-assemble into particles or can be cross-linked to form resins. The carboxylic acid groups, once deprotected, can be used to covalently attach a wide range of molecules, including biomolecules, catalysts, or other functional moieties.
The synthesis of block copolymers containing poly(4-vinylbenzoic acid) (from the hydrolysis of poly(this compound)) allows for the creation of materials that can be used for further post-polymerization reactions, such as carbodiimide coupling. core.ac.uk This versatility enables the design of polymer particles and resins with tailored surface chemistries and functionalities for applications in areas such as bioseparations, diagnostics, and catalysis.
Table 2: Functionalization of Polymer Particles and Resins
| Precursor Monomer | Polymerization Technique | Post-Polymerization Modification | Resulting Functionality | Potential Application |
|---|---|---|---|---|
| This compound | RAFT Polymerization | Hydrolysis of t-butyl ester | Carboxylic acid groups | Covalent attachment of biomolecules |
Design of Catalytic Scaffolds and Nanoreactors
Polymers derived from this compound show promise in the design of catalytic scaffolds and nanoreactors. The key to this application lies in the carboxylic acid functionality of poly(4-vinylbenzoic acid), which is obtained after the deprotection of poly(this compound). These carboxylic acid groups provide convenient handles for the immobilization of catalysts.
The synthesis of block copolymers with a poly(4-vinylbenzoic acid) segment allows for the creation of self-assembled nanostructures, such as micelles or vesicles, in which the catalytic species can be encapsulated or attached to the corona. These "nanoreactors" can create a localized environment that can enhance catalytic activity and selectivity. For example, block copolymers of polystyrene and poly(acrylic acid), a polymer with similar functionality to poly(4-vinylbenzoic acid), have been used to create nanoreactors for enzymes. nih.gov
The use of poly(4-vinylbenzoic acid) as a scaffold allows for the covalent attachment of catalysts, which can improve catalyst stability and facilitate separation and recycling. The ability to tailor the polymer architecture through controlled polymerization of this compound provides a means to control the local environment around the catalytic center, potentially influencing its performance.
Integration into Smart Materials and Responsive Systems
The ability of poly(4-vinylbenzoic acid), derived from this compound, to respond to changes in pH makes it an excellent candidate for integration into smart materials and responsive systems. Smart materials are designed to exhibit a significant change in their properties in response to external stimuli.
The pH-responsive nature of poly(4-vinylbenzoic acid) can be harnessed to create materials that undergo reversible changes in swelling, solubility, or conformation. This can be utilized in the design of:
Drug delivery systems: That release a therapeutic agent in response to the specific pH of a target tissue, such as a tumor microenvironment.
Sensors: That provide a detectable signal, such as a change in color or fluorescence, in the presence of a specific pH.
Actuators: That undergo a change in shape or volume in response to a pH stimulus.
By copolymerizing this compound with other functional monomers, it is possible to create multi-responsive materials that can react to a combination of stimuli, such as temperature and pH. The synthesis of block copolymers allows for the creation of self-assembling systems where the responsive block can trigger a morphological change in the entire assembly. This level of control over material properties at the molecular level is crucial for the development of the next generation of smart materials and responsive systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for t-butyl 4-vinylbenzoate, and how can reaction efficiency be optimized?
- Methodology : The esterification of 4-vinylbenzoic acid with t-butanol via acid catalysis (e.g., sulfuric acid) is a common route. Monitor reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy to optimize stoichiometry and reaction time . For purity, employ column chromatography with hexane/ethyl acetate gradients.
- Data Consideration : Track yields at varying temperatures (e.g., 60–100°C) and catalyst concentrations. Evidence from polymer synthesis (e.g., poly(terthis compound)) suggests that excess t-butanol improves esterification efficiency .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR : Compare H and C NMR peaks with literature data for tert-butyl esters (e.g., δ ~1.4 ppm for t-butyl protons) .
- FT-IR : Validate ester carbonyl (C=O) stretching at ~1720 cm and vinyl (C=C) absorption near 1630 cm .
- Mass Spectrometry : Confirm molecular ion [M] at m/z 218.3 (calculated for CHO) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and safety goggles (corneal irritation is reported for similar esters) .
- Store in sealed containers away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the tert-butyl group influence the hydrolytic stability of this compound under acidic or basic conditions?
- Experimental Design :
- Kinetic Studies : Conduct hydrolysis in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy (λ = 260 nm for benzoate derivatives) .
- Mechanistic Insight : Compare hydrolysis rates with other tert-butyl esters (e.g., t-butyl chloride, half-life ~4.3 hours at 25°C in water) .
- Data Interpretation : The bulky tert-butyl group likely delays nucleophilic attack, enhancing stability in acidic conditions but accelerating cleavage under strong bases via SN1 mechanisms .
Q. What strategies resolve contradictions in reported polymerization rates of this compound in free-radical systems?
- Methodology :
- Controlled Variables : Use a central composite design (CCD) to test initiator concentration (e.g., AIBN), temperature (60–90°C), and monomer purity .
- Contradiction Analysis : Conflicting data may arise from oxygen inhibition or residual inhibitors (e.g., hydroquinone). Purge reaction mixtures with nitrogen and validate monomer purity via GC-MS .
Q. How can researchers assess the environmental impact of this compound degradation byproducts?
- Ecotoxicology Workflow :
- Degradation Profiling : Perform photolysis (UV irradiation) or biodegradation assays (e.g., OECD 301D) to identify metabolites like 4-vinylbenzoic acid .
- Aquatic Toxicity Testing : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) for LC determination. Note that tert-butyl derivatives often exhibit moderate aquatic toxicity (EC < 10 mg/L) .
Data Presentation and Reproducibility
Q. What statistical methods are recommended for analyzing copolymerization data involving this compound?
- Data Analysis :
- Reactivity Ratios : Calculate using the Mayo-Lewis equation to determine monomer reactivity (e.g., and for copolymer systems) .
- Error Handling : Apply ANOVA to assess batch-to-batch variability in molecular weight (GPC data) or thermal stability (TGA/DSC) .
Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be addressed in publications?
- Resolution Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
